molecular formula C5H8ClN3O2 B1377042 6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione hcl CAS No. 20989-01-9

6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione hcl

Cat. No. B1377042
CAS RN: 20989-01-9
M. Wt: 177.59 g/mol
InChI Key: YMQMXRAJFVEKHJ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione hcl (AMPD) is an important organic compound used in many scientific research applications. It is a white crystalline solid with a molecular weight of 194.2 g/mol and a melting point of 189°C. AMPD is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in various biochemical reactions, and as a tool for studying the mechanism of action of various biological processes.

Scientific Research Applications

Medicine: Antiviral and Analgesic Activity

“6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione hcl” has potential applications in medicine due to its structural similarity to pyrimidine derivatives, which are known to exhibit antiviral and analgesic activities . This compound could be synthesized and tested for its efficacy in treating viral infections and managing pain.

Agriculture: Plant Growth Regulation

In agriculture, this compound could be explored for its role in plant growth and development. Pyrimidine derivatives have been shown to influence plant hormone activity and could be used to enhance crop yields or manage plant diseases .

Material Science: Synthesis of Functional Molecules

The compound’s utility in material science could be significant, particularly in the synthesis of functional molecules with specific properties. Its pyrimidine core is a key component in many functional materials used in everyday applications .

Environmental Science: Pollutant Adsorption

Environmental science could benefit from the application of “6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione hcl” in pollutant adsorption. The structure of pyrimidine derivatives makes them suitable for binding with various contaminants, aiding in environmental cleanup efforts .

Biochemistry: Enzyme Inhibition

In biochemistry, this compound could be used to study enzyme inhibition. Pyrimidine derivatives often serve as inhibitors for certain biochemical pathways, which can be useful in understanding disease mechanisms or developing new drugs .

Pharmacology: Drug Synthesis

Pharmacologically, “6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione hcl” could be a precursor in the synthesis of drugs. Its structure is related to compounds with known pharmacological properties, such as antitumor activity and treatment of erectile dysfunction .

properties

IUPAC Name

6-(aminomethyl)-1H-pyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c6-2-3-1-4(9)8-5(10)7-3;/h1H,2,6H2,(H2,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQMXRAJFVEKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857350
Record name 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione hcl

CAS RN

20989-01-9
Record name 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(aminomethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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